6-Chloro-7-nitroquinoxaline 6-Chloro-7-nitroquinoxaline
Brand Name: Vulcanchem
CAS No.: 109541-21-1
VCID: VC0009568
InChI: InChI=1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H
SMILES: C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl
Molecular Formula: C8H4ClN3O2
Molecular Weight: 209.59 g/mol

6-Chloro-7-nitroquinoxaline

CAS No.: 109541-21-1

VCID: VC0009568

Molecular Formula: C8H4ClN3O2

Molecular Weight: 209.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-7-nitroquinoxaline - 109541-21-1

Description

6-Chloro-7-nitroquinoxaline is a chemical compound with potential uses in various research fields. It is a quinoxaline derivative, possessing a chloro and a nitro group attached to the quinoxaline core . ChemicalBook.com indicates that 6-Chloro-7-nitroquinoxaline has a melting point of 210-213 °C, a boiling point of 374.7±37.0 °C (predicted), a density of 1.7530 (rough estimate), and a refractive index of 1.5560 (estimate) .

Sigma-Aldrich sells a similar compound, 2-Chloro-7-nitroquinoxaline, catalog number S745170 . TCI America also offers a related compound, 7-Chloro-6-nitro-4-hydroxyquinazoline, which has a purity of >98.0%(T) . It is solid at 20°C and should be stored in a cool, dark place, ideally below 15°C . This chemical causes skin and serious eye irritation, so appropriate protective measures should be taken when handling it .

In the context of research, experienced research assistants utilize their expertise in data analysis, project management, and various research methodologies to contribute to innovative projects . A strong resume for a research assistant typically highlights skills such as data interpretation, collaboration, and knowledge of research methodologies . Essential sections to include in a research assistant resume are contact information, objective, education, research experience, skills, and publications .

CAS No. 109541-21-1
Product Name 6-Chloro-7-nitroquinoxaline
Molecular Formula C8H4ClN3O2
Molecular Weight 209.59 g/mol
IUPAC Name 6-chloro-7-nitroquinoxaline
Standard InChI InChI=1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H
Standard InChIKey GVENYEPMSTYETH-UHFFFAOYSA-N
SMILES C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl
Canonical SMILES C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl
PubChem Compound 736107
Last Modified Jul 17 2023

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